MK-2048

Übersicht

Beschreibung

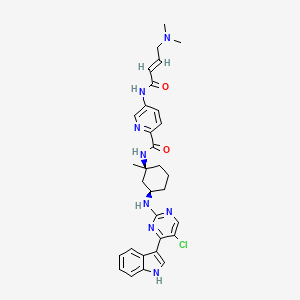

MK-2048 ist ein Integrase-Inhibitor der zweiten Generation, der von Merck & Co. zur Behandlung und Prävention von Humanen Immundefizienzvirus (HIV)-Infektionen entwickelt wurde. Diese Verbindung wurde entwickelt, um das Integrase-Enzym zu hemmen, das für die Integration von viraler DNA in das Wirtsgenom unerlässlich ist, wodurch die Replikation des Virus verhindert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Eine der Hauptmethoden beinhaltet die Verwendung von Poly(Milchsäure-co-Glykolsäure)-Nanopartikeln (PNP), die this compound einschließen, die durch die Lösungsmittelgussmethode hergestellt werden . Die Emulsionsverdunstungsmethode wird auch zur Herstellung von mit this compound beladenen PNPs eingesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung von Integrase-Inhibitoren und deren Wechselwirkungen mit viralen Enzymen verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung der Replikation von HIV und anderen Retroviren.

Wirkmechanismus

MK-2048 entfaltet seine Wirkung durch die Hemmung des Integrase-Enzyms, das für die Integration von viraler DNA in das Wirtsgenom unerlässlich ist . Diese Hemmung verhindert die Replikation des Virus und reduziert die Viruslast im Wirt. Die Verbindung hat eine Dissoziationshalbwertszeit von 32 Stunden an Wildtyp-Integrase, die deutlich länger ist als die des Integrase-Inhibitors der ersten Generation, Raltegravir . Diese verlängerte Dissoziationshalbwertszeit trägt zu ihrer reduzierten Anfälligkeit für Resistenzmutationen bei .

Wirkmechanismus

Target of Action

MK-2048, developed by Merck & Co., is a molecule that falls under the class of integrase inhibitors . The primary target of this compound is the HIV integrase, a protein produced by the HIV retrovirus . This protein enables HIV to integrate its genetic material into the DNA of the infected cell . This integration step effectively transforms the infected cell into a permanent carrier of the viral genome, allowing the virus to persist and proliferate nearly without limit .

Mode of Action

This compound interacts with the HIV integrase in a specific manner. This compound has a dissociation half-life of 32 hours on wild-type integrase—more than four times that of raltegravir . Its dissociation half-life against the important HIV integrase mutant N155H was on the same order of magnitude as that of raltegravir against wild-type virus . These findings led to the suggestion of a reduced susceptibility to resistance mutations for this second-generation drug .

Biochemical Pathways

The integration process is a well-known two-step reaction catalyzed by the retroviral protein integrase . Both reactions (3’ processing and strand transfer) require the coordination of divalent ions (Mg 2+ or Mn 2+) by a catalytic triad consisting of amino acids D64, D116, and E152 . This compound, by inhibiting the integrase, disrupts these biochemical pathways, thereby preventing the integration of the viral genome into the host cell’s DNA .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It has been studied in various formulations, including vaginal films , and its pharmacokinetic properties are being evaluated in these contexts.

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication by preventing the integration of the viral genome into the host cell’s DNA . This can potentially prevent the transformation of the infected cell into a permanent carrier of the viral genome . The effectiveness of this compound in inhibiting hiv infection has been questioned, as a placebo-controlled human clinical trial indicated no observed correlation between tissue-associated this compound and the inhibition of hiv infection .

Biochemische Analyse

Biochemical Properties

MK-2048 interacts with the HIV-1 integrase, an enzyme that is crucial for the life cycle of the virus. The integrase is responsible for the integration of the viral cDNA into the host genome, a definitive feature of retroviral replication . This compound inhibits this process, thereby preventing the virus from replicating within the host cell .

Cellular Effects

This compound has a significant impact on cellular processes. By inhibiting the integrase enzyme, it prevents the HIV virus from integrating into the host cell’s DNA. This disrupts the viral replication process, which in turn can prevent the spread of the virus within the body .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the integrase enzyme and inhibiting its function. This prevents the virus from integrating its genetic material into the host cell’s DNA, thereby disrupting the viral replication process .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have a sustained antiretroviral effect, indicating that it remains stable and effective over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of HIV replication. By inhibiting the integrase enzyme, it disrupts this pathway and prevents the virus from replicating within the host cell .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever the HIV virus is replicating within the cell, as this is where the integrase enzyme, the target of this compound, is active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK-2048 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the primary methods involves the use of poly(lactic-co-glycolic acid) nanoparticles (PNP) encapsulating this compound, which are manufactured via the solvent casting method . The emulsion evaporation method is also employed to prepare this compound-loaded PNPs .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity. The process includes rigorous quality control measures to maintain the efficacy and safety of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-2048 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, was zur Bildung von substituierten Produkten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und umfassen bestimmte Temperaturen, Lösungsmittel und Katalysatoren.

Hauptsächlich gebildete Produkte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Elvitegravir: Ein weiterer Integrase-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Metoogravir: Ein „me-too“-Integrase-Inhibitor mit optimierten Wechselwirkungen mit dem Integrase-Enzym.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine verlängerte Dissoziationshalbwertszeit und seine Wirksamkeit gegen Raltegravir-resistente HIV-Varianten aus . Dies macht es zu einem vielversprechenden Kandidaten für die Langzeitbehandlung und -prävention von HIV-Infektionen.

Eigenschaften

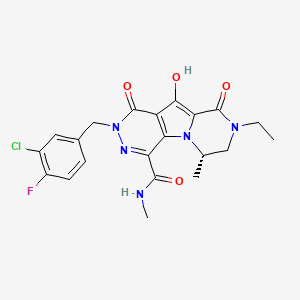

IUPAC Name |

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRREMIKIHJGAA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236031 | |

| Record name | MK-2048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-69-9 | |

| Record name | (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-2048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-2048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)